2-Ethyl-5-((3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound (CAS 898366-51-3, molecular formula C₂₃H₂₄FN₅OS) is a thiazolo[3,2-b][1,2,4]triazole derivative featuring a 3-fluorophenyl group, a 4-phenylpiperazinyl moiety, and an ethyl substituent at position 2 of the triazole ring .
Properties
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-6-8-17(24)15-16)28-13-11-27(12-14-28)18-9-4-3-5-10-18/h3-10,15,20,30H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKDURXRTYVMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.
Mode of Action
This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to changes in the cell’s function.
Biological Activity
2-Ethyl-5-((3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
The compound has the following chemical characteristics:
- Molecular Formula : C23H24FN5OS
- Molecular Weight : 437.5 g/mol
- CAS Number : 887219-57-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various thiazolo[3,2-b][1,2,4]triazole derivatives, including our compound of interest. The biological activity is often assessed through Minimum Inhibitory Concentration (MIC) values against different microbial strains.
| Microbial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | <0.24 | Excellent |
| Mycobacterium smegmatis | <0.24 | Excellent |
| Escherichia coli | 16–32 | Modest |
| Candida albicans | 4–8 | Good |
The compound exhibited significant activity against Gram-positive bacteria and certain fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for their anticancer properties. In vitro studies indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 20 μM .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the thiazolo[3,2-b][1,2,4]triazole core significantly influences biological activity. For instance:
- The introduction of a fluorine atom on the phenyl ring enhances antimicrobial potency.
- The piperazine moiety contributes to improved solubility and bioavailability.
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of various thiazolo derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited potent activity against multidrug-resistant strains .
- Anticancer Mechanisms : Research conducted on structurally related compounds revealed that they could inhibit cell cycle progression and promote apoptosis in cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and found significant G0/G1 phase arrest upon treatment with the compound .
Scientific Research Applications
Anticancer Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that 2-Ethyl-5-((3-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can inhibit tumor growth by modulating key signaling pathways involved in cancer progression.
Case Study:
A preclinical study demonstrated that this compound exhibited an IC50 of 15 µM against MCF7 breast cancer cells, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| A549 (Lung) | 2.4 |
| U87MG (Glioma) | <1 |
Antimicrobial Activity
Thiazole and triazole derivatives are also known for their antimicrobial properties. This compound has shown promising results in vitro against various bacterial strains.
Antimicrobial Activity Table:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control (Ketoconazole) | 20 |
| Compound A | 15 |
| Compound B | 18 |
| Compound C | 12 |
Synthesis and Research Applications
The synthesis of this compound typically involves multiple steps that include the formation of the thiazole and triazole rings. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Synthesis Overview:
- Formation of the thiazole ring.
- Formation of the triazole moiety.
- Purification through crystallization or chromatography.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the thiazolo-triazole core. Key analogues include:
Key Observations :
- Fluorophenyl Position: The target compound’s 3-fluorophenyl group (vs.
- Piperazine vs. Piperidine : Piperazine (target compound) offers two nitrogen atoms for hydrogen bonding, enhancing solubility compared to piperidine derivatives .
- Trifluoromethyl Group : The trifluoromethylphenyl analogue exhibits higher lipophilicity, which could improve blood-brain barrier penetration but may reduce aqueous solubility.
Challenges :
Physicochemical Properties
Limited data exist for the target compound, but trends can be inferred from analogues:
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with precursor heterocycles. A common approach includes:
- Step 1: Formation of the thiazolo-triazole core via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .
- Step 2: Introduction of the 3-fluorophenyl and 4-phenylpiperazine moieties via Mannich or nucleophilic substitution reactions, requiring precise pH control (6.5–7.5) and temperatures of 60–80°C .
- Purification: Ethanol or methanol recrystallization is used to enhance purity, with yields optimized by adjusting solvent polarity and cooling rates .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- NMR Spectroscopy: 1H/13C NMR confirms substituent integration and regiochemistry, with key signals for the thiazole (δ 7.8–8.2 ppm) and triazole (δ 6.5–7.0 ppm) protons .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ at m/z 465.2) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the methylene bridge between the fluorophenyl and piperazine groups .
Q. What in vitro assays are recommended for initial biological activity screening?
- Anticancer: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .
- Antimicrobial: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or GPCRs, using ATP/ligand displacement protocols .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Source Analysis: Compare assay conditions (e.g., cell passage number, serum concentration) that may alter potency .
- Metabolite Profiling: Use LC-MS to identify degradation products in cell media that may falsely reduce apparent activity .
- Structural Validation: Re-examine batch purity via HPLC (>95%) and confirm stereochemistry with circular dichroism if chiral centers are present .
Q. What strategies improve synthetic yield while minimizing side products?
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) or organocatalysts for Mannich reactions to reduce racemization .
- Microwave Assistance: Apply microwave irradiation (100–150 W) to accelerate cyclization steps, cutting reaction times by 30–50% .
- Solvent Optimization: Replace DMF with acetonitrile in substitution steps to reduce byproduct formation .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Molecular Docking: Simulate binding to targets like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina, focusing on piperazine-fluorophenyl interactions .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to purified receptors (e.g., dopamine D2) .
- Gene Expression Profiling: RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL2) .
Q. How are solubility and stability challenges addressed in pharmacological studies?
- Co-solvent Systems: Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility for in vivo dosing .
- pH-Dependent Stability: Conduct accelerated degradation studies (40°C/75% RH) across pH 1–10 to identify optimal storage conditions .
- Prodrug Design: Introduce ester or phosphate groups at the hydroxyl position to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
